AZD 3043

Beschreibung

AZD-3043 is a small molecule drug with a maximum clinical trial phase of I.

structure in first source

Eigenschaften

CAS-Nummer |

579494-66-9 |

|---|---|

Molekularformel |

C19H29NO5 |

Molekulargewicht |

351.4 g/mol |

IUPAC-Name |

propyl 2-[4-[2-(diethylamino)-2-oxoethoxy]-3-ethoxyphenyl]acetate |

InChI |

InChI=1S/C19H29NO5/c1-5-11-24-19(22)13-15-9-10-16(17(12-15)23-8-4)25-14-18(21)20(6-2)7-3/h9-10,12H,5-8,11,13-14H2,1-4H3 |

InChI-Schlüssel |

QPUVKSKJCNGSGT-UHFFFAOYSA-N |

Kanonische SMILES |

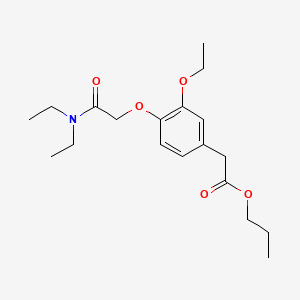

CCCOC(=O)CC1=CC(=C(C=C1)OCC(=O)N(CC)CC)OCC |

Aussehen |

Solid powder |

Andere CAS-Nummern |

579494-66-9 |

Piktogramme |

Irritant |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

(4-((N,N-diethylcarbamoyl)methoxy)-3-ethoxyphenyl)acetic acid propyl ester AZD-3043 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of AZD3043 on GABA(A) Receptors

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action

AZD3043 is a novel, short-acting intravenous anesthetic agent that exerts its sedative and hypnotic effects primarily through its interaction with the γ-aminobutyric acid type A (GABA(A)) receptor, the major inhibitory neurotransmitter receptor in the central nervous system. AZD3043 functions as both a positive allosteric modulator and a direct agonist of the GABA(A) receptor.[1]

As a positive allosteric modulator , AZD3043 enhances the effect of the endogenous neurotransmitter GABA. It binds to a site on the GABA(A) receptor that is distinct from the GABA binding site. This binding event increases the receptor's affinity for GABA, leading to a more frequent opening of the associated chloride ion channel. The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory, sedative effect.

In addition to potentiating the effects of GABA, AZD3043 can also act as a direct agonist at higher concentrations. This means it can directly activate the GABA(A) receptor and open the chloride channel even in the absence of GABA, contributing to its anesthetic properties.

The molecular mechanism of AZD3043 at the GABA(A) receptor is believed to be similar to that of propofol. This is supported by evidence showing that point mutations in the β2 (N289M) and β3 (N290M) subunits of the GABA(A) receptor, which are known to dramatically reduce the anesthetic effect of propofol, also significantly reduce the potency and efficacy of AZD3043.[1] This suggests that AZD3043 likely binds at or near the same transmembrane domain sites as propofol. Interestingly, the presence of the γ2-subunit is not essential for the modulatory effect of AZD3043.[1]

Quantitative Analysis of AZD3043 Activity at GABA(A) Receptor Subtypes

The potency and efficacy of AZD3043 have been characterized at various human GABA(A) receptor subtypes expressed in Xenopus oocytes using two-electrode voltage-clamp electrophysiology. The following tables summarize the key quantitative data on the positive allosteric modulation and direct activation by AZD3043.

Table 1: Positive Allosteric Modulation of GABA-Induced Currents by AZD3043

| GABA(A) Receptor Subtype | GABA EC50 (μM) | AZD3043 EC50 (μM) for Potentiation | Maximum Potentiation (% of GABA EC100) | Hill Slope (nH) |

| α1β2γ2 | 2.5 ± 0.3 | 34 ± 5 | 1580 ± 180 | 1.2 ± 0.1 |

| α2β2γ2 | 1.8 ± 0.2 | 30 ± 4 | 1450 ± 150 | 1.3 ± 0.1 |

| α2β3γ2 | 1.5 ± 0.2 | 32 ± 6 | 1390 ± 210 | 1.1 ± 0.1 |

| α1β2 | 3.1 ± 0.4 | 45 ± 8 | 1250 ± 130 | 1.0 ± 0.1 |

| α1β2(N289M)γ2 | 2.8 ± 0.3 | >300 | 250 ± 40 | Not Determined |

| α2β3(N290M)γ2 | 1.7 ± 0.2 | >300 | 180 ± 30 | Not Determined |

Data represents mean ± SEM.

Table 2: Direct Activation of GABA(A) Receptors by AZD3043

| GABA(A) Receptor Subtype | AZD3043 EC50 (μM) for Direct Activation | Maximum Current (% of GABA EC100) | Hill Slope (nH) |

| α1β2γ2 | 110 ± 15 | 85 ± 9 | 1.5 ± 0.2 |

| α2β2γ2 | 95 ± 12 | 80 ± 8 | 1.6 ± 0.2 |

| α2β3γ2 | 105 ± 18 | 75 ± 10 | 1.4 ± 0.2 |

| α1β2 | 150 ± 25 | 60 ± 7 | 1.3 ± 0.2 |

| α1β2(N289M)γ2 | >1000 | <10 | Not Determined |

| α2β3(N290M)γ2 | >1000 | <5 | Not Determined |

Data represents mean ± SEM.

Experimental Protocols

Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique is used to measure the ion flow across the membrane of a single cell expressing specific GABA(A) receptor subtypes.

Methodology:

-

Oocyte Preparation: Mature female Xenopus laevis frogs are anesthetized, and a small incision is made to remove a portion of the ovary. Oocytes are manually dissected and treated with collagenase to remove the follicular layer.

-

cRNA Injection: Oocytes are injected with a solution containing complementary RNA (cRNA) encoding the desired human GABA(A) receptor subunits (e.g., α1, β2, γ2). The injected oocytes are then incubated for 2-5 days to allow for receptor expression in the cell membrane.

-

Electrophysiological Recording:

-

An oocyte expressing the target GABA(A) receptor is placed in a recording chamber and continuously perfused with a buffer solution (ND-96).

-

Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte. The membrane potential is clamped at a holding potential of -60 mV.

-

Solutions containing GABA and/or AZD3043 are perfused over the oocyte.

-

The resulting chloride currents flowing through the GABA(A) receptors are recorded and analyzed.

-

-

Data Analysis:

-

Positive Allosteric Modulation: Dose-response curves are generated by co-applying a fixed, low concentration of GABA (typically EC5-EC10) with varying concentrations of AZD3043. The potentiation of the GABA-induced current is measured.

-

Direct Activation: Dose-response curves are generated by applying varying concentrations of AZD3043 in the absence of GABA.

-

EC50 (half-maximal effective concentration) and Hill slope values are calculated from the dose-response curves using non-linear regression analysis.

-

[³⁵S]t-butylbicyclophosphorothionate ([³⁵S]TBPS) Radioligand Binding Assay

This assay is used to investigate the allosteric modulation of the GABA(A) receptor ionophore by AZD3043. [³⁵S]TBPS is a radioligand that binds to a site within the chloride channel pore.

Methodology:

-

Membrane Preparation: Rat cortical tissue is homogenized and centrifuged to isolate the crude synaptosomal membrane fraction, which is rich in GABA(A) receptors.

-

Binding Incubation: The membrane preparation is incubated with a fixed concentration of [³⁵S]TBPS in the presence and absence of varying concentrations of AZD3043. The incubation is typically carried out in a buffer containing a high concentration of chloride ions to stabilize the receptor in a conformation that favors [³⁵S]TBPS binding.

-

Separation and Detection: The incubation is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the unbound radioligand. The radioactivity retained on the filters is then measured using liquid scintillation counting.

-

Data Analysis: The ability of AZD3043 to inhibit the specific binding of [³⁵S]TBPS is determined. An IC50 (half-maximal inhibitory concentration) value is calculated, which provides an indication of the potency of AZD3043 in modulating the ionophore of the GABA(A) receptor.

Visualizations

Signaling Pathway of AZD3043 at the GABA(A) Receptor

Caption: Signaling pathway of AZD3043 at the GABA(A) receptor.

Experimental Workflow for Two-Electrode Voltage-Clamp

Caption: Experimental workflow for two-electrode voltage-clamp.

Logical Relationship of AZD3043's Dual Action

Caption: Logical relationship of AZD3043's dual action on GABA(A) receptors.

References

AZD 3043 as a positive allosteric modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD3043 is a novel sedative-hypnotic agent that functions as a positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABAA) receptor.[1][2] Its unique chemical structure, featuring a metabolically labile ester moiety, results in rapid hydrolysis by blood and liver esterases into an inactive metabolite. This metabolic profile confers a short duration of action and allows for rapid and predictable emergence from hypnosis, positioning AZD3043 as a potentially valuable agent in clinical settings requiring precise control of sedation and anesthesia. This document provides a comprehensive technical overview of the preclinical pharmacology of AZD3043, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols.

Core Mechanism of Action

AZD3043 exerts its sedative and hypnotic effects by positively modulating the function of GABAA receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[1][2] As a PAM, AZD3043 binds to an allosteric site on the GABAA receptor, distinct from the orthosteric binding site for the endogenous ligand, GABA. This binding event enhances the receptor's response to GABA, leading to an increased influx of chloride ions into the neuron. The resulting hyperpolarization of the neuronal membrane potential makes it more difficult for the neuron to fire an action potential, leading to generalized central nervous system depression and the clinical effects of sedation and hypnosis.

Signaling Pathway

The signaling pathway for AZD3043's action at the GABAA receptor is depicted below.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for AZD3043 from preclinical studies.

Table 1: In Vitro Pharmacology

| Parameter | Value | Species | Assay System | Reference |

| GABAA Receptor Modulation | Potentiates GABA-mediated Cl- currents | Rat | Embryonic cortical neurons | [1][2] |

| Radioligand Binding | Inhibits [35S]TBPS binding | Rat | Brain membranes | [1][2] |

| Metabolic Stability (t1/2) | Rapid hydrolysis | Human, Rat, Pig | Liver microsomes | [1][2] |

Table 2: In Vivo Pharmacology & Pharmacokinetics

| Parameter | Species | Administration | Key Finding | Reference |

| Hypnotic Effect | Rat | IV Bolus/Infusion | Dose-dependent hypnosis and EEG depression | [1][2] |

| Duration of Action | Rat, Pig | IV | Shorter acting than propofol | [1][2] |

| Recovery | Pig | IV Infusion | Very short 50% and 80% decrement times | [1][2] |

Experimental Protocols

This section details the methodologies for key experiments cited in the preclinical evaluation of AZD3043.

In Vitro Electrophysiology: Whole-Cell Patch Clamp

This protocol is for assessing the potentiation of GABAA receptor-mediated chloride currents by AZD3043 in cultured neurons.

Methodology:

-

Cell Culture: Embryonic rat cortical neurons are cultured on glass coverslips.

-

Recording Setup: Coverslips are transferred to a recording chamber on an inverted microscope. The chamber is perfused with an external recording solution.

-

Patch Pipettes: Borosilicate glass pipettes are pulled to a resistance of 3-5 MΩ and filled with an internal solution containing a physiological concentration of chloride.

-

Whole-Cell Configuration: A gigaohm seal is formed between the pipette tip and the neuron membrane, and the membrane is ruptured to achieve the whole-cell configuration.

-

Drug Application: A baseline GABA-evoked current is established by applying a low concentration of GABA (e.g., EC10-EC20). AZD3043 is then co-applied with GABA at increasing concentrations.

-

Data Acquisition and Analysis: Currents are recorded using an amplifier and appropriate software. The potentiation of the GABA-evoked current by AZD3043 is measured, and concentration-response curves are generated to determine EC50 and Emax values.

Radioligand Binding Assay: [35S]TBPS Displacement

This assay is used to determine the interaction of AZD3043 with the GABAA receptor ionophore.

Methodology:

-

Membrane Preparation: Rat brains are homogenized in a buffered solution and centrifuged to isolate the membrane fraction.

-

Incubation: The membrane preparation is incubated with a fixed concentration of the radioligand [35S]t-butylbicyclophosphorothionate ([35S]TBPS) and a range of concentrations of AZD3043.

-

Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of AZD3043 that inhibits 50% of the specific binding of [35S]TBPS (IC50) is determined from competition binding curves.

In Vitro Metabolic Stability Assay

This protocol assesses the rate of metabolism of AZD3043 in liver microsomes.

Methodology:

-

Reaction Mixture: A reaction mixture containing liver microsomes, AZD3043, and a buffer is prepared.

-

Initiation: The metabolic reaction is initiated by the addition of an NADPH-regenerating system.

-

Time Course: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Sample Preparation: The reaction in the aliquots is stopped by the addition of a quenching solvent (e.g., acetonitrile). The samples are then processed to remove proteins.

-

LC-MS/MS Analysis: The concentration of the remaining AZD3043 in each sample is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Data Analysis: The natural logarithm of the percentage of AZD3043 remaining is plotted against time, and the slope of the linear regression is used to calculate the in vitro half-life (t1/2).

Binding Site and Subunit Selectivity

Studies have indicated that the effects of AZD3043 are significantly reduced in GABAA receptors containing point mutations in the β2 (N289M) and β3 (N290M) subunits. This suggests that the binding site for AZD3043 is located at or near the transmembrane domains of these β subunits, similar to the binding site of the intravenous anesthetic propofol.

Conclusion

AZD3043 is a promising sedative-hypnotic agent with a distinct pharmacological profile characterized by its action as a positive allosteric modulator of the GABAA receptor and its rapid, predictable offset of effect. Its unique metabolic pathway offers potential advantages over existing intravenous anesthetics. The data and protocols presented in this guide provide a foundational understanding for further research and development of this compound.

References

AZD3043: A Technical Whitepaper on a Novel Propanidid Analogue for Intravenous Anesthesia

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AZD3043 is a novel, short-acting intravenous sedative-hypnotic agent developed as a structural analogue of propanidid. Engineered for rapid and predictable emergence from hypnosis, AZD3043 is a positive allosteric modulator of the γ-aminobutyric acid type A (GABAa) receptor. Its chemical structure incorporates a metabolically labile ester moiety, leading to rapid hydrolysis by blood and liver esterases into an inactive metabolite. This metabolic pathway results in a high clearance, a low apparent volume of distribution, and a short elimination half-life, contributing to its favorable pharmacokinetic and pharmacodynamic profile. Preclinical and clinical studies have demonstrated its potential for rapid onset and recovery, making it a promising candidate for anesthesia and sedation. This document provides a comprehensive technical overview of AZD3043, including its mechanism of action, pharmacokinetic and pharmacodynamic properties, and the experimental methodologies used in its evaluation.

Mechanism of Action

AZD3043 exerts its sedative and anesthetic effects primarily through the potentiation of the inhibitory neurotransmitter GABA at the GABAa receptor. As a positive allosteric modulator, AZD3043 binds to a site on the GABAa receptor distinct from the GABA binding site, enhancing the receptor's affinity for GABA. This leads to an increased frequency and duration of chloride channel opening, resulting in hyperpolarization of the neuronal membrane and subsequent inhibition of neuronal firing.[1][2]

The primary molecular target of AZD3043 is the GABAa receptor.[3] Studies have shown that AZD3043 potentiates GABA-induced chloride currents in embryonic rat cortical neurons.[2] Furthermore, research on human recombinant GABAa receptors expressed in Xenopus oocytes has revealed that AZD3043 potentiates and directly activates α1β2γ2, α2β2γ2, and α2β3γ2 receptor subtypes.[4] Notably, the effects of AZD3043 are significantly reduced by point mutations in the β2 (N289M) and β3 (N290M) subunits, indicating a molecular mechanism of action similar to that of propofol.[4]

In addition to its primary action on GABAa receptors, AZD3043 has been shown to interact with nicotinic acetylcholine receptors (nAChRs). Studies using Xenopus oocytes expressing human nAChR subtypes revealed that AZD3043 inhibits acetylcholine-induced currents in α1β1δε, α3β2, and α7 subtypes, with inhibitory concentrations higher than those required for general anesthesia.[3][5]

Signaling Pathway of AZD3043 at the GABAa Receptor

Caption: Signaling pathway of AZD3043 at the GABAa receptor.

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic profile of AZD3043 is characterized by rapid metabolism, leading to a short duration of action. A population pharmacokinetic model was developed based on data from clinical studies in healthy volunteers.[6]

Table 1: Population Pharmacokinetic Parameters of AZD3043

| Parameter | Value | Unit |

| Systemic Clearance | 2.2 | L/min |

| Apparent Volume of Distribution (Vd) | 15 - 37 (dose-dependent) | L |

| Elimination Half-life | Short (dose-dependent) | min |

| Half-life of Equilibration (ke0) | 1.1 | min |

Data sourced from a population pharmacokinetic analysis.[6]

The pharmacodynamic effects of AZD3043 have been quantified using the Bispectral Index (BIS), a measure of the level of consciousness. The relationship between AZD3043 effect-site concentrations and BIS was described by a sigmoid Emax model.[6]

Table 2: Pharmacodynamic Parameters of AZD3043

| Parameter | Value | Unit |

| EC50 (for BIS) | 15.6 | µg/mL |

| γ (Hill Coefficient) | 1.7 | - |

Data sourced from a population pharmacodynamic analysis.[6]

Clinical Studies

The first-in-human study of AZD3043 was a Phase 1, single-center, open-label, dose-escalation trial in healthy male volunteers.[7] The study evaluated the safety, tolerability, pharmacokinetics, and efficacy of a 30-minute intravenous infusion of AZD3043.

Table 3: Summary of Phase 1 Clinical Trial of AZD3043

| Parameter | Details |

| Study Design | Single-center, open-label, dose-escalation |

| Participants | 53 healthy male volunteers (18-45 years) |

| Dosage Regimen | Single 30-minute IV infusion with sequential ascending-dose cohorts (1, 3, 6, 12, 18, 27, 36, 54, and 81 mg/kg/h) |

| Primary Objective | Evaluate safety and tolerability |

| Secondary Objectives | Evaluate pharmacokinetics, pharmacodynamics, and efficacy |

| Key Findings | - AZD3043 was well tolerated. - Rapid onset of anesthesia (4 to 29 minutes). - Rapid recovery (return to oral command at a median of 25 minutes in the highest dose group). - No clinically relevant changes in respiratory rate or arterial blood pressure. |

| Adverse Events | Headache, erythema, chest discomfort, nausea, and dyspnea were reported in more than one subject. Involuntary movements were observed at higher doses. |

Information compiled from the first human study of AZD3043.[7]

Experimental Protocols

In Vitro GABAa Receptor Modulation Assay

Objective: To determine the effect of AZD3043 on GABAa receptor-mediated chloride currents.

Methodology:

-

Cell Culture: Embryonic rat cortical neurons are cultured.[2]

-

Electrophysiology: Whole-cell patch-clamp recordings are performed on the cultured neurons.[2]

-

Drug Application: A baseline GABA-evoked current is established by applying a submaximal concentration of GABA.

-

Modulation Assessment: AZD3043 is co-applied with GABA at various concentrations to determine its modulatory effect on the chloride current.

-

Data Analysis: The potentiation of the GABA-evoked current by AZD3043 is quantified and concentration-response curves are generated.

Experimental Workflow for In Vitro GABAa Receptor Assay

Caption: Workflow for the in vitro GABAa receptor modulation assay.

In Vitro Metabolic Stability Assay

Objective: To evaluate the rate of hydrolysis of AZD3043 in blood and liver microsomes.

Methodology:

-

Preparation: Human and animal whole blood and liver microsomes are prepared.[2]

-

Incubation: AZD3043 is incubated with the prepared blood or microsomes at 37°C.

-

Sampling: Aliquots are taken at various time points.

-

Analysis: The concentration of remaining AZD3043 in the samples is quantified using a suitable analytical method (e.g., LC-MS/MS).

-

Data Analysis: The rate of disappearance of AZD3043 is calculated to determine its metabolic stability.

In Vivo Sedative-Hypnotic Effect Assessment in Rats

Objective: To assess the duration of the loss of righting reflex (LORR) induced by AZD3043.

Methodology:

-

Animal Model: Male Sprague-Dawley rats are used.

-

Drug Administration: AZD3043 is administered intravenously via a tail vein catheter as a bolus or infusion.[2]

-

Assessment of LORR: The time from drug administration until the rat is unable to right itself when placed on its back is recorded as the onset of LORR. The duration of LORR is the time from the onset of LORR until the rat spontaneously rights itself.

-

Electroencephalograph (EEG) Monitoring: EEG is recorded to assess the effects of AZD3043 on brain electrical activity.[2]

-

Data Analysis: The duration of LORR and changes in EEG are analyzed to determine the sedative-hypnotic properties of AZD3043.

Conclusion

AZD3043 represents a significant advancement in the development of intravenous anesthetic agents. Its unique metabolic profile, characterized by rapid esterase-dependent hydrolysis, results in a short duration of action and predictable recovery, addressing a key limitation of older agents like propanidid. The comprehensive preclinical and clinical data gathered to date support its potential as a safe and effective agent for sedation and anesthesia. Further clinical development is warranted to fully elucidate its therapeutic utility in various clinical settings.

References

- 1. researchgate.net [researchgate.net]

- 2. AZD-3043: a novel, metabolically labile sedative-hypnotic agent with rapid and predictable emergence from hypnosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Propofol and AZD3043 Inhibit Adult Muscle and Neuronal Nicotinic Acetylcholine Receptors Expressed in Xenopus Oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reduced efficacy of the intravenous anesthetic agent AZD3043 at GABA(A) receptors with β2 (N289M) and β3 (N290M) point-mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Propofol and AZD3043 Inhibit Adult Muscle and Neuronal Nicotinic Acetylcholine Receptors Expressed in Xenopus Oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. AZD-3043 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. First Human Study of the Investigational Sedative and Anesthetic Drug AZD3043: A Dose-Escalation Trial to Assess the Safety, Pharmacokinetics, and Efficacy of a 30-Minute Infusion in Healthy Male Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

AZD3043: A Technical Overview of a Rapidly Metabolized Sedative-Hypnotic Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD3043 is a novel, intravenously administered sedative-hypnotic agent designed for rapid onset and predictable, swift recovery. Developed as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, its chemical structure incorporates a metabolically labile ester moiety, facilitating rapid hydrolysis by blood and tissue esterases into an inactive carboxylic acid metabolite. This design aimed to overcome the context-sensitive half-time limitations of existing anesthetics like propofol, offering the potential for more precise titration and faster emergence from sedation, irrespective of infusion duration. This document provides a comprehensive technical summary of the development and history of AZD3043, compiling available preclinical and clinical data, experimental methodologies, and the ultimate discontinuation of its development.

Development History and Discontinuation

AZD3043, also known as THRX-918661, was developed by AstraZeneca as a potential successor to propofol, aiming for a superior pharmacokinetic profile characterized by rapid clearance and a short, predictable duration of action.[1][2] Preclinical studies in rats and pigs demonstrated a shorter duration of action compared to propofol.[1][2] The drug progressed to Phase 1 clinical trials in healthy volunteers, where it exhibited a rapid onset of sedation and a swift recovery profile.[3]

However, the development of AZD3043 was ultimately discontinued. While no official statement from AstraZeneca detailing the specific reasons for the discontinuation is publicly available, the clinical trial data noted the occurrence of involuntary movements, ranging from minor twitches to more extensive movements, at higher doses.[3] It is noteworthy that the development of other novel sedative-hypnotics, such as etomidate and propanidid analogues, has also been hampered by neuro-excitatory adverse effects.

Mechanism of Action

AZD3043 exerts its sedative and hypnotic effects through positive allosteric modulation of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1] By binding to a site distinct from the GABA binding site, AZD3043 enhances the effect of GABA, leading to an increased influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire and thus producing a state of sedation and hypnosis.

The following diagram illustrates the signaling pathway of GABA-A receptor modulation.

Preclinical Development

In Vitro Studies

-

GABA-A Receptor Modulation: Studies on embryonic rat cortical neurons confirmed that AZD3043 potentiated GABA-A receptor-mediated chloride currents.[1]

-

Metabolic Stability: AZD3043 demonstrated rapid hydrolysis in in vitro preparations of whole blood and liver microsomes from both human and animal sources, consistent with its design as a soft drug.[1]

In Vivo Studies

-

Animal Models: The hypnotic and sedative effects of AZD3043 were evaluated in rats and minipigs.[1]

-

Efficacy: In rats, intravenous administration of AZD3043 induced a loss of righting reflex and produced electroencephalograph (EEG) depression, indicative of a hypnotic state.[1]

-

Pharmacokinetics and Pharmacodynamics: Compared to propofol, AZD3043 exhibited a shorter duration of action in both rats and pigs.[1] A mixed-effects kinetic-dynamic model in minipigs suggested that AZD3043 would have very short decrement times, independent of the duration of infusion.[1]

Table 1: Preclinical Observations of AZD3043

| Parameter | Species | Observation | Reference |

| Mechanism of Action | Rat (embryonic cortical neurons) | Potentiation of GABA-A receptor-mediated chloride currents | [1] |

| Metabolism | Human, various animal species (in vitro) | Rapid hydrolysis in liver microsomes and whole blood | [1] |

| Hypnotic Effect | Rat | Induction of loss of righting reflex and EEG depression | [1] |

| Duration of Action | Rat, Pig | Shorter acting compared to propofol | [1] |

Clinical Development: Phase 1 Trial (NCT00984880)

A first-in-human, single-center, open-label, dose-escalation study was conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of AZD3043 in 125 healthy male volunteers.[3] The study involved both single intravenous bolus doses and continuous infusions.

Experimental Protocol

-

Study Design: Open-label, dose-escalation trial.

-

Participants: Healthy male volunteers.

-

Intervention: Single intravenous bolus of AZD3043 (1, 1.5, 2, 4, and 6 mg/kg) or a 30-minute infusion (1, 3, 6, 12, 18, 27, 36, 54, and 81 mg/kg/h).[3]

-

Assessments: Adverse events, vital signs, laboratory values, clinical signs of sedation/anesthesia, and Bispectral Index (BIS) monitoring.[3]

The following diagram outlines the general workflow of this clinical trial.

Results

-

Pharmacokinetics: A population pharmacokinetic model revealed a high systemic clearance and a low apparent volume of distribution, consistent with a short elimination half-life.[3]

Table 2: Human Pharmacokinetic and Pharmacodynamic Parameters of AZD3043

| Parameter | Value | Description | Reference |

| Systemic Clearance | 2.2 L/min | Rate of drug removal from the body. | [3] |

| Apparent Volume of Distribution | 15 L (lowest dose) - 37 L (highest dose) | Theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | [3] |

| EC50 (BIS) | 15.6 µg/mL | The plasma concentration at which 50% of the maximum effect on the Bispectral Index is observed. | [3] |

| Gamma (BIS) | 1.7 | A measure of the steepness of the concentration-effect relationship. | [3] |

| ke0 Half-life | 1.1 min | The half-life for the equilibration between the plasma and effect-site concentrations. | [3] |

-

Pharmacodynamics: The onset of anesthesia was rapid, and recovery was swift. A sigmoid Emax model effectively described the relationship between the effect-site concentration of AZD3043 and the Bispectral Index (BIS) score.[3]

-

Safety and Tolerability: AZD3043 was generally well-tolerated. The most frequently reported adverse events were headache, nausea, vomiting, and fatigue.[3] A dose-dependent increase in heart rate was observed.[3] Significantly, involuntary movements, ranging from minor twitches to more extensive movements accompanied by increased muscle tone, were observed, particularly at higher doses.[3]

Table 3: Adverse Events in the Phase 1 Trial of AZD3043 (N=72)

| Adverse Event | Number of Subjects (%) | Reference |

| Headache | 15 (21%) | [3] |

| Nausea | 7 (10%) | [3] |

| Vomiting | 3 (4%) | [3] |

| Fatigue | 2 (3%) | [3] |

| Involuntary Movements | Observed at higher doses | [3] |

Conclusion

AZD3043 was a promising sedative-hypnotic agent designed with a "soft drug" concept for rapid and predictable control of sedation and anesthesia. Its development showcased a compound with a desirable pharmacokinetic profile, characterized by rapid metabolism and a short duration of action. Preclinical and early clinical data supported its potential as a short-acting intravenous anesthetic. However, the observation of involuntary movements at higher doses in the Phase 1 clinical trial may have presented a significant safety concern, potentially contributing to the decision to discontinue its development. The history of AZD3043 underscores the challenges in developing novel central nervous system depressants, where achieving a balance between efficacy and a clean safety profile, particularly concerning neuro-excitatory effects, is paramount.

References

In Vitro Characterization of AZD3043: A Technical Guide

This technical guide provides an in-depth overview of the in vitro pharmacological characterization of AZD3043, a novel sedative-hypnotic agent. The information is intended for researchers, scientists, and professionals involved in drug development, offering a consolidated resource on the compound's mechanism of action, metabolic stability, and off-target activities.

Data Presentation

The following tables summarize the key in vitro pharmacological data for AZD3043.

Table 1: Primary Pharmacology of AZD3043 at the GABA-A Receptor

| Parameter | Receptor/System | Effect | Quantitative Value |

| Mechanism of Action | GABA-A Receptor | Positive Allosteric Modulator | Potentiates GABA-A receptor-mediated chloride currents.[1][2] |

| GABA-A Receptor | Direct Agonist | Directly activates α1β2γ2, α2β2γ2, and α2β3γ2 GABA-A receptor subtypes.[3] | |

| Binding Affinity | GABA-A Receptor | Inhibition of [35S]TBPS Binding | Inhibits [35S]tert-butylbicyclophosphorothionate binding.[1][2] |

| Metabolic Stability | Human and Animal Liver Microsomes | Rapid Hydrolysis | Rapidly hydrolyzed via an esterase-dependent pathway.[1][2] |

Table 2: Off-Target Pharmacology of AZD3043 at Nicotinic Acetylcholine Receptors (nAChRs)

| Receptor Subtype | Effect | IC50 (µM) |

| Human Adult Muscle (α1β1δε) | Inhibition | More potent inhibitor than propofol.[4] |

| Human Neuronal (α3β2) | Inhibition | No significant difference compared to propofol.[4] |

| Human Neuronal (α7) | Inhibition | Similar IC50 to propofol, but lacks the positive modulation seen with propofol at lower concentrations.[4] |

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Two-Electrode Voltage Clamp (TEVC) Assay in Xenopus Oocytes

This assay is used to characterize the modulatory and direct effects of AZD3043 on various subtypes of the GABA-A receptor expressed in Xenopus laevis oocytes.

a. Oocyte Preparation and Receptor Expression:

-

Harvest and defolliculate stage V–VI oocytes from Xenopus laevis.

-

Prepare mRNA encoding the desired human GABA-A receptor subunits (e.g., α1, β2, γ2).

-

Microinject the mRNA into the oocytes.

-

Incubate the injected oocytes for 2-7 days to allow for receptor expression on the cell membrane.

b. Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution.

-

Impale the oocyte with two microelectrodes filled with KCl, one for voltage sensing and the other for current injection.

-

Clamp the oocyte membrane potential at a holding potential of -60 mV.

-

To assess potentiation, apply a low concentration of GABA (EC5-EC20) to elicit a baseline current, followed by co-application of GABA with varying concentrations of AZD3043.

-

To assess direct activation, apply varying concentrations of AZD3043 in the absence of GABA.

-

Record the resulting chloride currents using a suitable amplifier and digitizer.

c. Data Analysis:

-

Measure the peak amplitude of the GABA-induced currents in the absence and presence of AZD3043.

-

Normalize the potentiated currents to the baseline GABA current.

-

Plot the concentration-response curves and fit the data using a suitable pharmacological model to determine EC50 values for potentiation and direct activation.

[35S]tert-butylbicyclophosphorothionate ([35S]TBPS) Radioligand Binding Assay

This competitive binding assay measures the ability of AZD3043 to displace the radioligand [35S]TBPS from its binding site within the GABA-A receptor channel.

a. Membrane Preparation:

-

Homogenize brain tissue (e.g., rat cortex) in a suitable buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet multiple times to remove endogenous GABA.

-

Resuspend the final membrane preparation in the assay buffer and determine the protein concentration.

b. Binding Assay:

-

In a multi-well plate, combine the prepared membranes, a fixed concentration of [35S]TBPS, and varying concentrations of AZD3043.

-

To determine non-specific binding, include wells with a high concentration of an unlabeled competing ligand (e.g., picrotoxin).

-

Incubate the plate to allow the binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

c. Data Analysis:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Subtract the non-specific binding from the total binding to obtain specific binding.

-

Plot the percentage of specific binding against the concentration of AZD3043.

-

Fit the data to a competition binding equation to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

In Vitro Liver Microsomal Stability Assay

This assay assesses the metabolic stability of AZD3043 by measuring its rate of depletion when incubated with liver microsomes.

a. Incubation:

-

Prepare a reaction mixture containing liver microsomes (from human or other species), a buffered solution (e.g., phosphate buffer, pH 7.4), and AZD3043 at a known concentration.

-

Pre-incubate the mixture at 37°C.

-

Initiate the metabolic reaction by adding the cofactor NADPH.

-

At various time points (e.g., 0, 5, 15, 30, 45 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

b. Sample Analysis:

-

Centrifuge the quenched samples to precipitate the microsomal proteins.

-

Analyze the supernatant, which contains the remaining AZD3043 and the internal standard, by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

c. Data Analysis:

-

Quantify the peak area of AZD3043 relative to the internal standard at each time point.

-

Plot the natural logarithm of the percentage of AZD3043 remaining versus time.

-

Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t1/2 = 0.693/k) and the intrinsic clearance (Clint).

Mandatory Visualization

The following diagrams illustrate the key signaling pathways and experimental workflows associated with the in vitro characterization of AZD3043.

References

- 1. AZD-3043: a novel, metabolically labile sedative-hypnotic agent with rapid and predictable emergence from hypnosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Reduced efficacy of the intravenous anesthetic agent AZD3043 at GABA(A) receptors with β2 (N289M) and β3 (N290M) point-mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

The Pharmacokinetics and Pharmacodynamics of AZD3043: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD3043 is an investigational sedative-hypnotic agent characterized by its rapid onset and predictable, swift recovery profile.[1][2] As a positive allosteric modulator of the γ-aminobutyric acid type A (GABAA) receptor, AZD3043 enhances the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system.[1][2] Its unique chemical structure, featuring a metabolically labile ester moiety, allows for rapid hydrolysis by blood and tissue esterases into an inactive metabolite.[2][3] This metabolic pathway results in a short duration of action and rapid clearance, minimizing the context-sensitive half-time issues associated with prolonged infusions of other agents like propofol.[1][2]

This technical guide provides a comprehensive overview of the preclinical and clinical pharmacokinetics and pharmacodynamics of AZD3043, presenting key data in a structured format, detailing experimental methodologies, and visualizing core concepts to support further research and development.

Pharmacodynamics

The primary pharmacodynamic effect of AZD3043 is dose-dependent sedation and hypnosis.[1] This is achieved through its interaction with the GABAA receptor.

Mechanism of Action

AZD3043 acts as a positive allosteric modulator of GABAA receptors.[1][2] It binds to a site on the receptor distinct from the GABA binding site and enhances the receptor's affinity for GABA. This potentiation of GABAergic neurotransmission leads to an increased influx of chloride ions into the neuron, hyperpolarization of the cell membrane, and subsequent neuronal inhibition, resulting in sedation and hypnosis.[1]

Effects on Nicotinic Acetylcholine Receptors

In addition to its primary target, AZD3043 has been shown to interact with nicotinic acetylcholine receptors (nAChRs).[4][5] Both propofol and AZD3043 inhibit acetylcholine-induced currents in human nAChR subtypes α1β1δε, α3β2, and α7 expressed in Xenopus oocytes, though at concentrations higher than those typically required for general anesthesia.[4][5] Notably, AZD3043 is a more potent inhibitor of the adult muscle nAChR subtype (α1β1δε) compared to propofol.[4][5] This interaction may contribute to the muscle relaxant properties observed with some anesthetic agents.[4]

Preclinical and Clinical Efficacy

Preclinical studies in rats and pigs demonstrated that AZD3043 induces hypnosis and electroencephalograph (EEG) depression.[1][2] Compared to propofol, AZD3043 exhibited a shorter duration of action.[1][2]

A first-in-human, single-center, open-label, dose-escalation study was conducted to evaluate the safety, tolerability, and efficacy of a 30-minute intravenous infusion of AZD3043 in healthy male volunteers.[3] The study found that AZD3043 was well-tolerated and exhibited a rapid onset of anesthesia and a swift recovery.[3]

| Parameter | Infusion Rate: 12 mg/kg/h | Infusion Rate: 81 mg/kg/h |

| Onset of Anesthesia | 29 minutes | 4 minutes |

| Return of Response to Oral Command | 3 minutes (post-infusion) | Median 25 minutes (post-infusion) |

| Table 1: Clinical Efficacy of a 30-minute AZD3043 Infusion.[3] |

Pharmacokinetics

The pharmacokinetic profile of AZD3043 is defined by its rapid, esterase-dependent metabolism, leading to a short half-life and predictable recovery.

Metabolism

AZD3043 is rapidly hydrolyzed by esterases present in the blood and liver into an inactive carboxylic acid metabolite.[2][3] This metabolic pathway is efficient and less susceptible to the limitations of hepatic enzyme pathways that metabolize other anesthetics.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

In a study utilizing a mixed-effects kinetic-dynamic model in minipigs, computer simulations demonstrated that AZD3043 has very short 50% and 80% decrement times that are independent of the infusion duration.[1] This is a significant advantage over agents like propofol, where prolonged infusions can lead to accumulation and delayed emergence from anesthesia.[1]

| Parameter | Value | Species |

| 50% Decrement Time | Very short, independent of infusion duration | Pig |

| 80% Decrement Time | Very short, independent of infusion duration | Pig |

| Table 2: Simulated Decrement Times for AZD3043 in a Porcine Model.[1] |

Experimental Protocols

In Vitro GABAA Receptor Modulation

-

Objective: To characterize the effect of AZD3043 on GABAA receptor-mediated chloride currents.

-

Methodology:

-

Embryonic rat cortical neurons were cultured.

-

Whole-cell patch-clamp electrophysiology was used to measure chloride currents.

-

GABA was applied to the neurons to elicit a baseline current.

-

AZD3043, propofol, or propanidid were co-applied with GABA to assess the potentiation of the GABA-induced current.

-

-

Endpoint: The degree of potentiation of the chloride current in the presence of the test compound.[1]

Radioligand Binding Studies

-

Objective: To determine the binding characteristics of AZD3043 to the GABAA receptor complex.

-

Methodology:

-

Membranes from rat cortical neurons were prepared.

-

The radioligand [35S]tert-butylbicyclophosphorothionate ([35S]TBPS), which binds to the chloride channel pore of the GABAA receptor, was used.

-

Increasing concentrations of AZD3043 were incubated with the membranes and the radioligand.

-

The amount of bound radioligand was measured to determine the inhibitory effect of AZD3043 on [35S]TBPS binding.

-

-

Endpoint: The concentration of AZD3043 that inhibits 50% of specific [35S]TBPS binding (IC50).[1]

In Vivo Assessment of Hypnosis in Rats

-

Objective: To evaluate the hypnotic effect and duration of action of AZD3043 in a whole-animal model.

-

Methodology:

-

Rats were administered AZD3043 or a comparator (e.g., propofol) via intravenous bolus or infusion.

-

The primary endpoint was the loss of the righting reflex (LORR), defined as the inability of the animal to right itself when placed on its back.

-

The duration of LORR was recorded.

-

Electroencephalography (EEG) was used to monitor the effects on brain electrical activity.

-

-

Endpoints: Duration of LORR, changes in EEG patterns.[1]

Conclusion

AZD3043 is a promising sedative-hypnotic agent with a pharmacokinetic and pharmacodynamic profile that may offer advantages in clinical settings requiring rapid onset and predictable, fast recovery. Its mechanism as a positive allosteric modulator of the GABAA receptor is well-characterized, and its rapid esterase-dependent metabolism translates to a short duration of action, independent of infusion length. Further clinical investigation is warranted to fully elucidate its potential role in anesthesia and sedation.

References

- 1. AZD-3043: a novel, metabolically labile sedative-hypnotic agent with rapid and predictable emergence from hypnosis [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. First Human Study of the Investigational Sedative and Anesthetic Drug AZD3043: A Dose-Escalation Trial to Assess the Safety, Pharmacokinetics, and Efficacy of a 30-Minute Infusion in Healthy Male Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Propofol and AZD3043 Inhibit Adult Muscle and Neuronal Nicotinic Acetylcholine Receptors Expressed in Xenopus Oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Propofol and AZD3043 Inhibit Adult Muscle and Neuronal Nicotinic Acetylcholine Receptors Expressed in Xenopus Oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Early phase clinical trials of AZD 3043

An In-depth Technical Guide to the Early Phase Clinical Trials of AZD3043

This technical guide provides a comprehensive overview of the early phase clinical trials of AZD3043, a novel, metabolically labile sedative-hypnotic agent. The document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of the available quantitative data, experimental protocols, and key mechanistic insights.

Introduction

AZD3043 is a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, designed to have a rapid onset and offset of action.[1][2][3][4] Its development was aimed at addressing the clinical need for a sedative-hypnotic agent with predictable and rapid recovery, particularly after prolonged infusions, a known limitation of agents like propofol.[1][4] The key feature of AZD3043 is its ester moiety, which is rapidly hydrolyzed by esterases in the blood and liver, leading to the formation of an inactive metabolite and consequently, a short duration of action.[1][2][3]

Mechanism of Action

AZD3043 exerts its sedative and hypnotic effects by potentiating the action of GABA, the primary inhibitory neurotransmitter in the central nervous system, at the GABA-A receptor.[1][2][4] This potentiation leads to an increased influx of chloride ions into neurons, resulting in hyperpolarization and reduced neuronal excitability.

Signaling Pathway

The interaction of AZD3043 with the GABA-A receptor can be visualized as follows:

Figure 1: Mechanism of Action of AZD3043 at the GABA-A Receptor.

In vitro studies have shown that AZD3043 potentiates GABA-A receptor-mediated chloride currents.[1][4] Furthermore, its effects are significantly reduced by point mutations in the β2(N289M) and β3(N290M) subunits of the GABA-A receptor, suggesting a molecular mechanism of action similar to that of propofol.[5] AZD3043 has also been shown to directly activate GABA-A receptors and its action is not dependent on the presence of the γ2-subunit.[5]

Beyond its primary target, AZD3043 has been investigated for its effects on nicotinic acetylcholine receptors (nAChRs). Studies on human nAChR subtypes expressed in Xenopus oocytes have demonstrated that AZD3043 inhibits acetylcholine-induced currents in a concentration-dependent manner, with a more potent inhibition of the adult muscle nAChR subtype compared to propofol.[6][7]

Early Phase Clinical Trials

The primary focus of the early clinical development of AZD3043 was to assess its safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) in healthy volunteers.

Phase 1 Dose-Escalation Study (NCT00984880)

A Phase 1, single-center, open-label, dose-escalation study was conducted to evaluate the safety and tolerability of a 30-minute intravenous infusion of AZD3043 in healthy male volunteers.[3]

-

Study Design: Sequential ascending-dose cohorts.[3]

-

Participants: 53 healthy male volunteers, aged 18 to 45 years.[3]

-

Dosing: Single 30-minute intravenous infusion of AZD3043 at escalating dose rates.[3]

-

Assessments:

The experimental workflow for this study can be summarized as follows:

Figure 2: Experimental Workflow for the Phase 1 Dose-Escalation Study of AZD3043.

Table 1: Dose Cohorts in the Phase 1 Study [3]

| Infusion Rate (mg/kg/h) |

| 1 |

| 3 |

| 6 |

| 12 |

| 18 |

| 27 |

| 36 |

| 54 |

| 81 |

Table 2: Onset of Anesthesia and Recovery Time [3]

| Infusion Rate Group (mg/kg/h) | Onset of Anesthesia (minutes) | Return of Response to Oral Command (minutes post-infusion) |

| 12 | 29 | 3 (single subject) |

| 81 (highest) | 4 | Median: 25 |

Table 3: Adverse Events Occurring in >1 Subject [3]

| Adverse Event | Number of Subjects (n) |

| Headache | 4 |

| Erythema | 3 |

| Chest Discomfort | 2 |

| Nausea | 2 |

| Dyspnea | 2 |

The study concluded that AZD3043 was well tolerated and exhibited a rapid onset and recovery, supporting its potential as a short-acting agent for anesthesia and sedation.[3] Involuntary movements were noted at higher doses.[1]

Population Pharmacokinetic and Pharmacodynamic Modeling Studies

Data from two clinical studies involving 125 healthy volunteers were used to develop a population PK/PD model for AZD3043.[2]

-

Study Design: Data pooled from two studies.[2]

-

Participants: 125 healthy volunteers.[2]

-

Dosing Regimens: [2]

-

1-minute bolus (1-6 mg/kg)

-

30-minute infusion (1-81 mg/kg/h)

-

Bolus followed by a 30-minute infusion (0.8 + 10, 1 + 15, 3 + 30, and 4 + 40 mg/kg bolus + mg/kg/h infusion)

-

-

Assessments:

-

Modeling: Population PK/PD analysis was performed using NONMEM.[2]

Table 4: Population Pharmacokinetic Parameters of AZD3043 [2]

| Parameter | Value | Notes |

| Systemic Clearance | 2.2 L/min (95% CI: 2.12-2.25) | High clearance, consistent with rapid esterase metabolism. |

| Apparent Volume of Distribution (Total) | 15 L (lowest dose) - 37 L (greatest dose) | Dose-dependent, increasing with higher doses. |

| Elimination Half-life | Short | A specific value was not provided, but described as short due to high clearance and low volume of distribution. |

Table 5: Population Pharmacodynamic Parameters of AZD3043 (BIS as endpoint) [2]

| Parameter | Value | Notes |

| EC₅₀ (Effect-site concentration for 50% effect) | 15.6 µg/mL | Between-subject variability was 37%. |

| γ (Hill coefficient) | 1.7 | Describes the steepness of the concentration-effect relationship. |

| kₑ₀ half-life (equilibration rate constant) | 1.1 minutes | Describes the delay between plasma concentration and effect at the effect site. |

The modeling indicated that AZD3043 has a high clearance and a low, but dose-dependent, apparent volume of distribution, resulting in a short half-life. The distribution to the effect site is rapid, which, combined with the short plasma half-life, leads to a fast onset and offset of its effects on the BIS.[2]

Preclinical Pharmacology

Preclinical studies in various animal models provided the foundational knowledge for the clinical development of AZD3043.

Experimental Protocols

-

In Vitro Studies:

-

GABA-A Receptor Modulation: Effects of AZD3043 on GABA-A receptor-mediated chloride currents were studied in embryonic rat cortical neurons.[4]

-

Radioligand Binding: Inhibition of [³⁵S]tert-butylbicyclophosphorothionate binding to GABA-A receptors was assessed.[4]

-

Metabolic Stability: Hydrolysis of AZD3043 was evaluated in whole blood and liver microsomes from humans and animals.[1][4]

-

-

In Vivo Studies:

Key Preclinical Findings

-

AZD3043 potentiated GABA-A receptor-mediated chloride currents and inhibited radioligand binding, confirming its mechanism of action.[1][4]

-

The compound was rapidly hydrolyzed in human and animal liver microsomes, indicating a rapid metabolic clearance.[1][2][4]

-

In rats and pigs, AZD3043 was shorter acting compared to propofol.[1][4]

-

Computer simulations using the porcine model demonstrated very short 50% and 80% decrement times that were independent of the infusion duration, highlighting its potential for predictable recovery even after long-term administration.[1][4]

Summary and Future Directions

The early phase clinical trials of AZD3043 have demonstrated that it is a sedative-hypnotic agent with a favorable pharmacokinetic and pharmacodynamic profile for indications requiring rapid onset and offset of action. Its high clearance and short, dose-dependent half-life contribute to a predictable and rapid recovery. The safety profile in healthy volunteers was acceptable, with a dose-escalation study establishing a range of tolerated infusion rates.

While the initial clinical data are promising, further studies in patient populations are necessary to fully characterize its efficacy and safety in a clinical setting. The observation of involuntary movements at higher doses warrants further investigation. The outlook for the further development of AZD3043 is uncertain.[1] Nevertheless, the data gathered from its early clinical evaluation provide valuable insights for the development of future short-acting intravenous anesthetic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. A Recirculatory Model for Pharmacokinetics and the Effects on Bispectral Index After Intravenous Infusion of the Sedative and Anesthetic AZD3043 in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. First Human Study of the Investigational Sedative and Anesthetic Drug AZD3043: A Dose-Escalation Trial to Assess the Safety, Pharmacokinetics, and Efficacy of a 30-Minute Infusion in Healthy Male Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. AZD-3043: a novel, metabolically labile sedative-hypnotic agent with rapid and predictable emergence from hypnosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reduced efficacy of the intravenous anesthetic agent AZD3043 at GABA(A) receptors with β2 (N289M) and β3 (N290M) point-mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Propofol and AZD3043 Inhibit Adult Muscle and Neuronal Nicotinic Acetylcholine Receptors Expressed in Xenopus Oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Propofol and AZD3043 Inhibit Adult Muscle and Neuronal Nicotinic Acetylcholine Receptors Expressed in Xenopus Oocytes - PMC [pmc.ncbi.nlm.nih.gov]

Beyond GABA(A): An In-depth Technical Guide to the Molecular Targets of AZD3043

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known molecular targets of the novel sedative-hypnotic agent, AZD3043, beyond its primary mechanism of action as a positive allosteric modulator of the GABA(A) receptor. The focus of this document is to present quantitative data, detailed experimental methodologies, and visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of the pharmacological profile of AZD3043.

Off-Target Profile of AZD3043: Interaction with Nicotinic Acetylcholine Receptors

While AZD3043 is a potent modulator of GABA(A) receptors, research has indicated that, similar to the anesthetic propofol, it can also interact with other ligand-gated ion channels.[1][2][3] Specifically, AZD3043 has been shown to inhibit various subtypes of the nicotinic acetylcholine receptor (nAChR).[1][2][3]

Quantitative Analysis of nAChR Inhibition

The inhibitory effects of AZD3043 on human nAChR subtypes have been quantified and compared to those of propofol. The half-maximal inhibitory concentrations (IC50) for different nAChR subtypes are summarized in the table below. The data reveals that AZD3043 is a more potent inhibitor of the adult muscle nAChR subtype (α1β1δε) compared to propofol.[3] For the neuronal nAChR subtypes α3β2 and α7, the inhibitory potencies of AZD3043 and propofol are comparable.[3]

| nAChR Subtype | Compound | IC50 (95% C.I.) (μM) | nH (± SEM) |

| Muscle (α1β1δε) | Propofol | 139 (112–172) | 0.97 ± 0.09 |

| AZD3043 | 53 (41–69) | 1.41 ± 0.21 | |

| Neuronal (α7) | Propofol | 269 (200–362) | 2.80 ± 1.49 |

| AZD3043 | 176 (59–527) | 0.63 ± 0.23 | |

| Neuronal (α3β2) | Propofol | 118 (80–175) | 0.95 ± 0.16 |

| AZD3043 | 118 (80-174) | 1.00 ± 0.14 |

Experimental Protocols

The quantitative data presented above was obtained through a series of electrophysiological experiments. The following is a detailed description of the key experimental methodology.

Two-Electrode Voltage-Clamp in Xenopus Oocytes

The functional effects of AZD3043 on human nAChR subtypes were investigated using the two-electrode voltage-clamp technique in Xenopus laevis oocytes.[2][3]

1. Oocyte Preparation and Receptor Expression:

-

Xenopus laevis oocytes were surgically harvested and defolliculated.

-

The oocytes were then injected with complementary RNA (cRNA) encoding the specific human nAChR subunits (α1, β1, δ, ε for the muscle subtype; α3 and β2 for one neuronal subtype; and α7 for the other neuronal subtype).

-

Injected oocytes were incubated to allow for the expression and assembly of the functional nAChR channels on the oocyte membrane.

2. Electrophysiological Recording:

-

An automated two-electrode voltage-clamp system was used to measure the ion currents flowing through the expressed nAChR channels.

-

The oocyte was impaled with two microelectrodes, one for voltage clamping and the other for current recording. The membrane potential was held at a constant voltage.

-

The oocytes were continuously perfused with a saline solution.

3. Drug Application and Data Analysis:

-

Acetylcholine (ACh), the endogenous agonist for nAChRs, was applied to the oocytes to induce a baseline ion current.

-

Increasing concentrations of AZD3043 (or propofol for comparison) were co-applied with ACh to determine the inhibitory effect on the ACh-induced current.

-

The recorded currents were analyzed to determine the concentration-dependent inhibition and to calculate the IC50 values, which represent the concentration of the drug required to inhibit 50% of the maximal ACh-induced current.

Visualizing Molecular Interactions and Experimental Processes

To further elucidate the off-target activity of AZD3043 and the methodology used to characterize it, the following diagrams are provided.

Caption: nAChR Signaling and Inhibition by AZD3043

Caption: Experimental Workflow: Two-Electrode Voltage-Clamp

References

- 1. Propofol and AZD3043 Inhibit Adult Muscle and Neuronal Nicotinic Acetylcholine Receptors Expressed in Xenopus Oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Propofol and AZD3043 Inhibit Adult Muscle and Neuronal Nicotinic Acetylcholine Receptors Expressed in Xenopus Oocytes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for AZD-3043 Formulation in In Vivo Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-3043 is a novel, rapidly metabolized, positive allosteric modulator of the GABAA receptor, acting as a sedative-hypnotic agent.[1][2] Its fast onset and short duration of action make it a compound of significant interest in preclinical research.[1][2] Proper formulation is critical for achieving reliable and reproducible results in in vivo studies. Due to its hydrophobic nature, AZD-3043 is not readily soluble in aqueous solutions and is therefore prepared as a lipid emulsion for intravenous administration, similar to the anesthetic propofol.[3] This document provides detailed application notes and protocols for the preparation of an AZD-3043 formulation suitable for in vivo research.

Data Presentation: Formulation Components

The following table summarizes the components for a standard 1% (10 mg/mL) AZD-3043 lipid emulsion formulation, based on established compositions for similar hydrophobic intravenous agents like propofol.

| Component | Concentration (w/v) | Purpose |

| AZD-3043 | 1% (10 mg/mL) | Active Pharmaceutical Ingredient |

| Soybean Oil | 10% | Oil phase vehicle for the lipophilic drug |

| Egg Lecithin (Egg Phosphatide) | 1.2% | Emulsifying agent to stabilize the oil-in-water emulsion |

| Glycerol | 2.25% | Tonicity-adjusting agent to ensure the formulation is isotonic |

| Water for Injection | q.s. to 100% | Aqueous phase of the emulsion |

| Sodium Hydroxide | As needed | pH adjuster to maintain a physiological pH (typically 7-8.5) |

Experimental Protocols

This section details the methodology for preparing a 1% AZD-3043 lipid emulsion for intravenous administration in preclinical animal models.

Materials:

-

AZD-3043 powder

-

Soybean oil (USP grade)

-

Egg Lecithin (highly purified)

-

Glycerol (USP grade)

-

Water for Injection (WFI)

-

Sodium Hydroxide solution (e.g., 0.1 N)

-

High-shear homogenizer

-

Microfluidizer or sonicator

-

Sterile filters (0.22 µm)

-

Sterile vials

-

pH meter

-

Analytical balance

-

Beakers and magnetic stir bars

Protocol for a 100 mL Formulation:

-

Preparation of the Oil Phase:

-

Accurately weigh 1.0 g of AZD-3043 powder.

-

In a sterile beaker, dissolve the AZD-3043 powder in 10.0 g of soybean oil.

-

Gently warm the mixture (not exceeding 40°C) and stir using a magnetic stirrer until the AZD-3043 is fully dissolved.

-

Add 1.2 g of egg lecithin to the oil phase and stir until a homogenous mixture is achieved.

-

-

Preparation of the Aqueous Phase:

-

In a separate sterile beaker, add 2.25 g of glycerol to approximately 80 mL of Water for Injection.

-

Stir until the glycerol is completely dissolved.

-

-

Emulsification:

-

Slowly add the oil phase to the aqueous phase while continuously mixing with a high-shear homogenizer.

-

Continue homogenization for 5-10 minutes to form a coarse emulsion.

-

For a finer and more stable emulsion, process the coarse emulsion through a microfluidizer or sonicator according to the manufacturer's instructions. The goal is to achieve a uniform, milky-white emulsion with a globule size of less than 1 µm.

-

-

pH Adjustment and Final Volume:

-

Measure the pH of the emulsion. If necessary, adjust the pH to between 7.0 and 8.5 using a dilute sodium hydroxide solution, adding it dropwise while stirring.

-

Add Water for Injection to bring the final volume to 100 mL.

-

-

Sterilization and Storage:

-

Sterilize the final emulsion by filtration through a 0.22 µm sterile filter into a sterile container.

-

Aseptically dispense the formulation into sterile vials.

-

Store the formulation at 2-8°C and protect from light. Do not freeze.

-

Quality Control:

-

Visual Inspection: The final formulation should be a homogenous, milky-white emulsion with no signs of phase separation or precipitation.

-

Particle Size Analysis: The mean droplet size should be determined to ensure it is within the acceptable range for intravenous administration (typically below 1 µm).

-

pH Measurement: Confirm the final pH is within the target range.

-

Sterility Testing: Perform sterility tests to ensure the absence of microbial contamination.

Mandatory Visualizations

Signaling Pathway of AZD-3043

Caption: Signaling pathway of AZD-3043 at the GABA-A receptor.

Experimental Workflow for AZD-3043 Formulation

Caption: Experimental workflow for preparing AZD-3043 lipid emulsion.

References

Application Notes and Protocols for AZD3043 in Rodent Models of Anesthesia

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of AZD3043, a novel, rapidly metabolized sedative-hypnotic agent, in rodent models of anesthesia. The information compiled herein is based on preclinical studies and is intended to facilitate the design and execution of robust and reproducible experiments.

Introduction

AZD3043 is a positive allosteric modulator of the γ-aminobutyric acid type A (GABAA) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][2] Its mechanism of action is similar to that of propofol, potentiating GABA-mediated chloride currents and inducing a state of hypnosis and sedation.[1] A key structural feature of AZD3043 is a metabolically labile ester moiety, which leads to rapid hydrolysis by esterases in the blood and liver. This results in a significantly shorter duration of action and a more predictable and rapid emergence from anesthesia compared to propofol.[1][2] These characteristics make AZD3043 a compound of interest for applications requiring precise control over anesthetic depth and rapid recovery.

Data Summary

The following tables summarize the quantitative data on the hypnotic effects of AZD3043 in male Sprague-Dawley rats.

Table 1: Hypnotic Effect of Bolus Intravenous Administration of AZD3043 and Propofol in Rats

| Compound | Dose (mg/kg) | Number of Animals (n) | Duration of Loss of Righting Reflex (LORR) (minutes, Mean ± SD) |

| AZD3043 | 5 | 8 | 2.5 ± 0.5 |

| 10 | 8 | 5.9 ± 1.0 | |

| 20 | 8 | 10.8 ± 1.5 | |

| Propofol | 5 | 8 | 6.8 ± 1.2 |

| 10 | 8 | 11.5 ± 1.8 |

Data extracted from Egan TD, et al. Anesthesiology. 2012.

Table 2: Anesthetic Induction and Recovery with Continuous Intravenous Infusion of AZD3043 in Rats

| Infusion Rate (mg·kg⁻¹·h⁻¹) | Duration of Infusion (minutes) | Observations | Time to Recovery of Righting Reflex (minutes, Mean ± SD) |

| 100 | 30 | Light hypnosis, responsive to tail clamp | 2.6 ± 0.8 |

| 200 | 30 | Surgical anesthesia, unresponsive to tail clamp | 3.5 ± 0.9 |

| 200 | 120 | Maintained surgical anesthesia | 3.8 ± 1.1 |

Data extracted from Egan TD, et al. Anesthesiology. 2012.

Note: Currently, there is a lack of publicly available quantitative data on the specific effects of AZD3043 on physiological parameters (heart rate, blood pressure, respiratory rate) and detailed quantitative EEG analysis (power spectral analysis) in rodent models. Researchers should implement comprehensive physiological monitoring during their experiments.

Experimental Protocols

Drug Formulation and Administration

Objective: To prepare AZD3043 for intravenous administration in rodents.

Materials:

-

AZD3043 powder

-

20% (w/v) sulfobutylether-β-cyclodextrin (SBECD) in saline

-

Sterile saline (0.9% NaCl)

-

Vortex mixer

-

Sterile filters (0.22 µm)

-

Sterile vials

Procedure:

-

Prepare a 20% (w/v) solution of SBECD in sterile saline.

-

Dissolve the AZD3043 powder in the 20% SBECD solution to achieve the desired final concentration. For example, to prepare a 10 mg/mL solution, dissolve 10 mg of AZD3043 in 1 mL of the SBECD solution.

-

Vortex the solution until the AZD3043 is completely dissolved.

-

Sterile-filter the final solution through a 0.22 µm filter into a sterile vial.

-

Store the formulation according to the manufacturer's recommendations.

Administration:

-

For bolus injections, administer the prepared AZD3043 solution via a tail vein or a surgically implanted intravenous catheter.

-

For continuous infusions, use a calibrated syringe pump connected to an intravenous catheter.

Assessment of Hypnotic Effect (Loss of Righting Reflex)

Objective: To determine the duration of the hypnotic effect of AZD3043.

Animal Model: Male Sprague-Dawley rats (250-350 g).

Procedure:

-

Administer AZD3043 via the desired route (e.g., intravenous bolus).

-

Immediately after administration, gently place the animal in a supine position.

-

The "Loss of Righting Reflex" (LORR) is defined as the inability of the animal to right itself (return to a prone position with all four paws on the ground) within 30 seconds.

-

Start a timer at the point of LORR.

-

The "Return of Righting Reflex" is defined as the animal successfully righting itself three times within a 60-second period.

-

Record the duration from the onset of LORR to the return of the righting reflex.

Surgical Preparation for Anesthesia Monitoring

Objective: To surgically prepare rodents for intravenous drug administration and physiological monitoring.

Anesthesia for Surgery:

-

Induce and maintain anesthesia with an inhalant anesthetic such as isoflurane (2-3% in oxygen) to ensure a stable plane of anesthesia during the surgical procedure.

Procedures:

-

Catheterization: For reliable intravenous access for drug administration and blood sampling, cannulate the femoral vein and artery or the jugular vein using appropriate-sized catheters. Exteriorize the catheters at the dorsal aspect of the neck.

-

EEG Electrode Implantation: For electroencephalogram (EEG) monitoring, implant stainless steel screw electrodes into the skull over the frontal and parietal cortices. A reference electrode can be placed over the cerebellum. Secure the electrodes with dental cement.

Post-operative Care:

-

Allow animals to recover from surgery for at least 48-72 hours before initiating anesthesia experiments with AZD3043.

-

Provide appropriate post-operative analgesia as per institutional guidelines.

Visualizations

Caption: AZD3043 enhances GABA-A receptor function, leading to sedation.

Caption: Workflow for evaluating AZD3043-induced anesthesia in rodents.

References

Application Notes and Protocols: AZD-3043 Lipid Emulsion Preparation and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-3043 is a novel, metabolically labile sedative-hypnotic agent that acts as a positive allosteric modulator of the GABA-A receptor.[1][2] Its rapid onset and offset of action are attributed to its rapid hydrolysis by esterases in the blood and liver.[1] For intravenous administration, AZD-3043 is formulated as a lipid emulsion, similar to other anesthetic agents like propofol. The lipid emulsion formulation serves to solubilize the hydrophobic drug and ensure its safe and effective delivery.

These application notes provide a detailed, illustrative protocol for the laboratory-scale preparation and handling of an AZD-3043 lipid emulsion. The protocols described are based on general principles for formulating parenteral lipid emulsions and should be adapted and validated for specific research or developmental needs.

Materials and Equipment

Materials

| Component | Example Supplier | Grade | Function |

| AZD-3043 | (In-house synthesis or custom order) | High Purity (>99%) | Active Pharmaceutical Ingredient (API) |

| Soybean Oil, USP | Sigma-Aldrich | USP | Oil Phase |

| Egg Yolk Phospholipids | Avanti Polar Lipids | High Purity | Emulsifier |

| Glycerin, USP | Merck | USP | Tonicity-adjusting agent |

| Sodium Hydroxide (NaOH) | Fisher Scientific | ACS Reagent | pH adjustment |

| Hydrochloric Acid (HCl) | VWR | ACS Reagent | pH adjustment |

| Water for Injection (WFI) | (In-house or commercial) | USP | Aqueous Phase |

| Nitrogen Gas, High Purity | Airgas | High Purity | Inert blanketing |

Equipment

| Equipment | Purpose |

| High-shear homogenizer (e.g., rotor-stator) | Coarse emulsion preparation |

| High-pressure homogenizer | Fine emulsion preparation (particle size reduction) |

| Magnetic stirrer and stir bars | Mixing of phases |

| pH meter | Monitoring and adjustment of pH |

| Analytical balance | Weighing of components |

| Glass beakers and flasks | Vessel for phase preparation |

| 0.22 µm sterile syringe filters | Sterile filtration |

| Sterile glass vials and stoppers | Final product packaging |

| Autoclave | Sterilization of equipment |

| Laminar flow hood | Aseptic processing |

| Particle size analyzer (e.g., DLS) | Physicochemical characterization |

| Zeta potential analyzer | Physicochemical characterization |

Experimental Protocols

Preparation of AZD-3043 Lipid Emulsion (Illustrative Protocol)

This protocol describes the preparation of a 1% (w/v) AZD-3043 lipid emulsion.

1. Preparation of the Aqueous Phase: a. In a sterile glass beaker, add approximately 80% of the final volume of Water for Injection (WFI). b. Add glycerin to the WFI and stir with a magnetic stirrer until fully dissolved. c. Adjust the pH of the aqueous phase to a suitable range (e.g., 7.0-8.0) using dilute NaOH or HCl as needed. Record the final pH.

2. Preparation of the Oil Phase: a. In a separate sterile glass beaker, add the required amount of soybean oil. b. Add the AZD-3043 API and egg yolk phospholipids to the soybean oil. c. Gently heat the mixture to 40-50°C while stirring with a magnetic stirrer to ensure complete dissolution of the API and phospholipids.

3. Formation of the Coarse Emulsion: a. While stirring the aqueous phase, slowly add the oil phase. b. Once the two phases are combined, subject the mixture to high-shear homogenization for 5-10 minutes to form a coarse emulsion.

4. Formation of the Fine Emulsion: a. Pass the coarse emulsion through a high-pressure homogenizer. The number of passes and the pressure should be optimized to achieve the desired particle size. (e.g., 5-10 passes at 10,000-20,000 PSI). b. Collect the resulting fine emulsion in a sterile container.

5. Final pH Adjustment and Volume Top-up: a. Measure the pH of the fine emulsion and adjust if necessary to the target range (e.g., 7.0-8.5). b. Add WFI to reach the final desired volume.

6. Sterile Filtration and Aseptic Filling: a. Under a laminar flow hood, sterile-filter the final emulsion through a 0.22 µm filter into a sterile receiving vessel. b. Aseptically fill the sterile emulsion into pre-sterilized glass vials. c. Overlay the headspace of the vials with sterile-filtered nitrogen gas before sealing with sterile stoppers and crimp caps.

Diagram of Experimental Workflow

Caption: Workflow for the preparation of AZD-3043 lipid emulsion.

Physicochemical Characterization

The quality and stability of the lipid emulsion are critically dependent on its physicochemical properties.

| Parameter | Typical Specification | Method |

| Appearance | White, opaque, homogeneous liquid | Visual Inspection |

| pH | 7.0 - 8.5 | pH Meter |

| Mean Particle Size | 150 - 300 nm | Dynamic Light Scattering (DLS) |

| Polydispersity Index (PDI) | < 0.25 | Dynamic Light Scattering (DLS) |

| Zeta Potential | -30 to -50 mV | Laser Doppler Electrophoresis |

| Osmolality | 280 - 350 mOsm/kg | Osmometer |

| Drug Content | 95.0% - 105.0% of label claim | HPLC |

Handling and Storage Guidelines

-